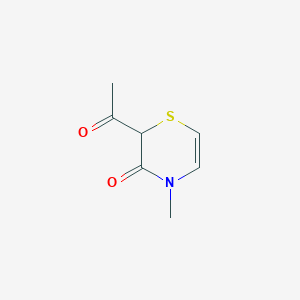

2-Acetyl-4-methyl-1,4-thiazin-3-one

Description

Structure

3D Structure

Properties

CAS No. |

177421-80-6 |

|---|---|

Molecular Formula |

C7H9NO2S |

Molecular Weight |

171.22 g/mol |

IUPAC Name |

2-acetyl-4-methyl-1,4-thiazin-3-one |

InChI |

InChI=1S/C7H9NO2S/c1-5(9)6-7(10)8(2)3-4-11-6/h3-4,6H,1-2H3 |

InChI Key |

JXAZRYOLCGUCPC-UHFFFAOYSA-N |

SMILES |

CC(=O)C1C(=O)N(C=CS1)C |

Canonical SMILES |

CC(=O)C1C(=O)N(C=CS1)C |

Synonyms |

2H-1,4-Thiazin-3(4H)-one, 2-acetyl-4-methyl- (9CI) |

Origin of Product |

United States |

Reaction Chemistry and Mechanistic Investigations of 2 Acetyl 4 Methyl 1,4 Thiazin 3 One

Electrophilic and Nucleophilic Reactivity of the Thiazine (B8601807) Ring System

The 1,4-thiazin-3-one ring system exhibits distinct reactivity towards electrophiles and nucleophiles, largely governed by the electron distribution within the heterocyclic ring. The presence of both a sulfur and a nitrogen atom, in addition to a carbonyl group, creates a complex electronic environment.

Tautomerism and Isomerization Phenomena

Tautomerism and isomerization are key aspects of the chemistry of 2-Acetyl-4-methyl-1,4-thiazin-3-one, influencing its structure and reactivity.

Like many carbonyl-containing compounds, this compound can exist in equilibrium with its enol tautomer. masterorganicchemistry.com This keto-enol tautomerism involves the migration of a proton and the shifting of a double bond. masterorganicchemistry.com The equilibrium between the keto and enol forms can be influenced by factors such as the solvent and the presence of acid or base catalysts. masterorganicchemistry.comyoutube.com

The keto form is generally the more stable and predominant tautomer. masterorganicchemistry.com However, the enol form, although present in smaller amounts, is often the more reactive species in certain reactions. The enol form is stabilized by conjugation of the newly formed double bond with the existing pi system of the molecule.

The process can be catalyzed by both acids and bases. libretexts.org In an acid-catalyzed mechanism, the carbonyl oxygen is first protonated, followed by the removal of an alpha-proton to form the enol. libretexts.org Under basic conditions, an alpha-proton is first removed to form an enolate ion, which is then protonated on the oxygen atom to yield the enol. libretexts.org

Table 1: Comparison of Keto and Enol Tautomers

| Feature | Keto Tautomer | Enol Tautomer |

| Functional Group | Carbonyl (C=O) | Hydroxyl (-OH) and Alkene (C=C) |

| Relative Stability | Generally more stable | Generally less stable |

| Reactivity | Electrophilic at the carbonyl carbon | Nucleophilic at the alpha-carbon |

An important isomerization for this class of compounds is the interconversion between the 2-acetyl-2,3,5,6-tetrahydro-1,4-thiazine (B13165730) and the 5-acetyl-2,3-dihydro-1,4-thiazine isomers. nist.govnih.gov This represents a shift in the position of the double bond within the thiazine ring, a type of tautomerism.

The 2-acetyl-2,3,5,6-tetrahydro-1,4-thiazine exists with the double bond between the nitrogen and the carbon bearing the acetyl group. nist.gov In contrast, the 5-acetyl-2,3-dihydro-1,4-thiazine has the double bond within the ring, between C5 and C6. nih.gov This equilibrium is a dynamic process, and the relative proportions of each isomer can depend on the specific conditions.

Detailed Mechanistic Elucidation of Formation Reactions

The synthesis of 1,4-thiazin-3-ones involves complex reaction mechanisms, including cyclization and rearrangement steps.

The formation of the 1,4-thiazin-3-one ring often proceeds through a cyclization reaction. While specific intermediates for the formation of this compound are not extensively detailed in the provided search results, analogous reactions suggest the involvement of key reactive species. For instance, the formation of related heterocyclic systems can involve intermediates like iminoketenes, which are highly reactive and readily undergo cycloaddition reactions.

Acid catalysis plays a crucial role in the synthesis of many heterocyclic compounds, including 1,4-thiazin-3-ones. youtube.com Acid-catalyzed rearrangements are common in organic synthesis and often proceed through carbocation intermediates. libretexts.orgyoutube.com In the context of forming 1,4-thiazin-3-ones, an acid catalyst can protonate a key functional group, such as a hydroxyl or carbonyl group, making it a better leaving group or activating it for subsequent reactions. libretexts.org

The formation of a carbocation intermediate can then lead to rearrangements, such as hydride or alkyl shifts, to form a more stable carbocation. This is a key principle in reactions like the Pinacol rearrangement. libretexts.org The subsequent steps would involve nucleophilic attack and cyclization to form the final thiazinone ring structure.

Understanding Oxidative Processes in Thiazine Ring Formation

The formation of the 1,4-thiazine ring, a core structure in many biologically significant molecules, often involves oxidative processes. The synthesis of 4H-1,4-benzothiazines, for instance, can be achieved through the reaction of substituted 2-aminothiophenols with 1,3-dicarbonyl compounds, where oxidation is a key step. cbijournal.com One suggested mechanism involves an oxidative cyclization of an intermediate enamine system, which is formed after an initial condensation. researchgate.net In this process, an intramolecular nucleophilic attack occurs to form the thiazine ring. researchgate.net

Furthermore, during the synthesis of benzothiazine derivatives, oxidative dimerization of the starting aminothiol (B82208) precursors is a competitive reaction that can occur. nih.gov For example, the reaction between 2-aminothiophenols and bromopyruvic acid esters can lead to the formation of dimer byproducts through the oxidation of the thiol groups. nih.gov The use of oxidants like hydrogen peroxide (H₂O₂) in glacial acetic acid has been employed to facilitate the formation of the 4H-1,4-benzothiazine structure from its precursors. cbijournal.com These oxidative conditions promote the necessary bond formations to yield the final heterocyclic system. The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the desired thiazine product over oxidative side-products. cbijournal.comnih.gov

Investigations into Regioselectivity and Stereoselectivity

Investigations into the synthesis of 1,4-benzothiazine derivatives have revealed important aspects of regioselectivity and stereoselectivity. A facile and regioselective synthesis of 1,4-benzothiazines can be achieved through the reaction of α-cyano α-alkoxy carbonyl epoxides with 2-aminothiophenol (B119425). acgpubs.org The outcome of this reaction is highly dependent on the reaction conditions, specifically the presence or absence of an acid catalyst like HCl. acgpubs.org

The reaction is regioselective, leading to different isomers under different conditions. acgpubs.org For example, the reaction can yield either alkyl 3-hydroxy-2-aryl-2,4-dihydro-2H-benzo[b] acs.orgresearchgate.netthiazine-3-carboxylates or their isomers, alkyl 2-hydroxy-3-aryl-3,4-dihydro-2H-benzo[b] acs.orgresearchgate.netthiazine-2-carboxylates. acgpubs.org The structural assignment of these newly synthesized compounds is typically confirmed through detailed spectral studies. acgpubs.org

Smiles Rearrangement Mechanisms in Benzothiazine Synthesis

The Smiles rearrangement is a significant intramolecular nucleophilic aromatic substitution (SNAr) reaction utilized in the synthesis of various heterocyclic compounds, including benzothiazines. researchgate.netmanchester.ac.uk This rearrangement provides a powerful method for constructing the benzo acs.orgresearchgate.netthiazin-3(4H)-one core. acs.org The mechanism is thought to proceed via an anionic sigma complex, known as a Meisenheimer intermediate. manchester.ac.uk

In a typical synthesis of benzo acs.orgresearchgate.netthiazin-3(4H)-ones via a Smiles rearrangement, the reaction is often a one-pot tandem process. acs.org Theoretical studies using quantum chemistry calculations have been performed to understand the S-N type Smiles rearrangement mechanism in depth. acs.org These studies show that the Smiles rearrangement pathway is energetically more favorable than a direct nucleophilic substitution pathway. acs.org The transition state for the direct substitution has a significantly higher energy barrier, making the rearrangement the preferred route. acs.org The reaction is versatile, tolerating a range of electron-donating and electron-withdrawing groups on the substrates and proceeding without the need for a transition-metal catalyst. acs.orgresearchgate.net

The general process involves the migration of an aryl ring from a heteroatom to a more nucleophilic heteroatom. nih.gov For the synthesis of benzothiazines, this often involves an S-to-N aryl migration. manchester.ac.uk The efficiency of the reaction can be influenced by the electronic and steric effects of substituents on the aromatic ring. nih.gov

Further Derivatization Reactions of the 1,4-Thiazin-3-one Core

Condensation Reactions at the Acetyl Group (e.g., Schiff Base Formation)

The acetyl group at the C2 position of the 1,4-thiazin-3-one core provides a reactive site for further functionalization through condensation reactions. researchgate.netresearchgate.net A prime example of this reactivity is the formation of Schiff bases, which are compounds containing an imine or azomethine group (–C=N–). ekb.eg

Schiff bases are typically synthesized through the condensation of a primary amine with a carbonyl compound, such as a ketone or aldehyde. ekb.egnih.gov In the context of the thiazinone core, the acetyl group's carbonyl carbon is electrophilic and susceptible to attack by nucleophilic primary amines. For instance, 2-acetyl-3-methyl-4H-1,4-benzothiazine readily reacts with 4-nitrobenzaldehyde (B150856) in a condensation reaction to yield the corresponding Schiff base. researchgate.netresearchgate.net This reaction demonstrates the utility of the acetyl group as a handle for introducing new structural motifs and functionalities onto the thiazine scaffold. The resulting Schiff bases themselves are often valuable intermediates or final products in medicinal chemistry. ekb.eg

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 2-Acetyl-3-methyl-4H-1,4-benzothiazine | 4-Nitrobenzaldehyde | Schiff Base | researchgate.netresearchgate.net |

| 2-Acetyl-3-methyl-4H-1,4-benzothiazine | Hydrazine (B178648) | 4-(2'-aminophenylthio)-3,5-dimethylpyrazole | researchgate.netresearchgate.net |

| 2-Acetyl-3-methyl-4H-1,4-benzothiazine | Hydroxylamine | 3,9a-dimethyl-3a, 9a-dihydro-9H-isoxazolo[4,5-b] acs.orgresearchgate.netbenzothiazine | researchgate.netresearchgate.net |

Nucleophilic Additions and Substitutions

The 1,4-thiazin-3-one core and its derivatives are subject to various nucleophilic addition and substitution reactions, allowing for the synthesis of a diverse range of compounds. mdpi.com For example, the synthesis of novel 2H-benzo[b] acs.orgresearchgate.netthiazin-3(4H)-one derivatives has been accomplished through a nucleophilic substitution reaction. mdpi.com

In a specific synthetic pathway, 5-(substituted-amino)-1,3,4-thiadiazole-2-sulfanyl derivatives were reacted with 6-(2-chloroacetyl)-2H-benzo[b] acs.orgresearchgate.netthiazin-3(4H)-one. mdpi.com This reaction proceeds via nucleophilic attack of the sulfur atom of the thiadiazole ring onto the electrophilic carbon of the chloroacetyl group, displacing the chloride ion. mdpi.com Such reactions are fundamental in building more complex molecules based on the benzothiazine scaffold for various applications, including drug discovery. mdpi.com The reaction of 2-aminothiophenol with azide (B81097) derivatives in the presence of a base also leads to N-(3-oxo-3,4-dihydro-2H-benzo[b] acs.orgresearchgate.netthiazin-2-yl)benzamide through a regioselective process. cbijournal.com

Annulation Reactions to Fused Heterocyclic Systems

The 1,4-thiazin-3-one scaffold serves as a valuable building block for the construction of more complex, fused heterocyclic systems through annulation reactions. These reactions involve the formation of a new ring fused to the existing thiazine core. researchgate.net

Domino reactions, where multiple bond-forming transformations occur in a single synthetic operation, have been effectively used for this purpose. For example, an acid-catalyzed domino reaction of methyl 2-(benzo[b] acs.orgresearchgate.netthiazin-3-ylidene)acetate with β-nitrostyrenes results in the formation of 2-arylbenzo[b]pyrrolo[1,2-d] acs.orgresearchgate.netthiazine-3-carboxylates in high yields. researchgate.net A similar reaction with 3-nitrochromenes affords the corresponding benzo[b]chromeno[4',3':4,5]pyrrolo[1,2-d] acs.orgresearchgate.netthiazine derivatives. researchgate.net

Three-component reactions have also been developed to create spiro-fused systems. The reaction of alkyl 2-(benzo[b] acs.orgresearchgate.netthiazin-3-ylidene)acetates, isatins, and 1,3-diones conveniently produces spiro[indeno[1,2-b]phenothiazine-6,3'-indolines] or spiro[cyclopenta[b]phenothiazine-4,3'-indolines] with high diastereoselectivity. researchgate.net These annulation strategies provide efficient access to novel polycyclic and spirocyclic heterocyclic compounds with potential applications in materials science and medicinal chemistry. researchgate.net

| Thiazine Starting Material | Reactants | Fused Heterocyclic Product | Reference |

| Methyl 2-(benzo[b] acs.orgresearchgate.netthiazin-3-ylidene)acetate | β-Nitrostyrenes | 2-Arylbenzo[b]pyrrolo[1,2-d] acs.orgresearchgate.netthiazine-3-carboxylates | researchgate.net |

| Methyl 2-(benzo[b] acs.orgresearchgate.netthiazin-3-ylidene)acetate | 3-Nitrochromenes | Benzo[b]chromeno[4',3':4,5]pyrrolo[1,2-d] acs.orgresearchgate.netthiazine derivatives | researchgate.net |

| Alkyl 2-(benzo[b] acs.orgresearchgate.netthiazin-3-ylidene)acetates | Isatins, 1,3-Indanedione | Spiro[indeno[1,2-b]phenothiazine-6,3'-indolines] | researchgate.net |

Computational and Theoretical Studies on 2 Acetyl 4 Methyl 1,4 Thiazin 3 One

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of heterocyclic compounds. These methods provide a foundational understanding of molecular geometry, stability, and reactivity.

Conformational Analysis of the 1,4-Thiazin-3-one Ring

The 1,4-thiazin-3-one ring is a non-planar six-membered heterocycle. Its conformation is a critical determinant of its chemical behavior. Studies on related systems, such as benzo-1,4-thiazin-3-ones, reveal that the thiazinone ring can adopt various conformations. For instance, in derivatives of 4H-benzo[b] nih.govsciepub.comthiazine-3-carboxylic acid, the stability of different isomers has been investigated using quantum chemical calculations. These studies indicate that slight structural modifications can lead to different stable conformations, with small energy differences between them. nih.gov For 2-Acetyl-4-methyl-1,4-thiazin-3-one, the thiazinone ring likely exists in a pseudo-chair or a twisted-boat conformation, with the substituents (acetyl and methyl groups) occupying positions that minimize steric hindrance. The presence of the sp2-hybridized carbon of the acetyl group and the nitrogen atom influences the ring's puckering.

Medium-sized rings, which include the 1,4-thiazin-3-one core, are governed by a balance of avoiding transannular nonbonded interactions. princeton.edu Computational methods like MM2 are often employed to predict the most stable conformations of such rings with reasonable accuracy. princeton.edu

Prediction of Electronic Structure and Reactivity Descriptors

DFT calculations are widely used to determine the electronic properties and reactivity of thiazine (B8601807) derivatives. sciepub.comresearchgate.net These studies typically involve the analysis of frontier molecular orbitals (HOMO and LUMO), the HOMO-LUMO energy gap, and various reactivity descriptors. For a series of thiazine derivatives, it has been shown that the sulfur and nitrogen atoms of the thiazine ring are the primary electrophilic and nucleophilic sites, respectively. sciepub.comresearchgate.net

The electronic structure of thiazole (B1198619) derivatives has been studied using ab initio and DFT methods, providing insights into net charges, bond lengths, dipole moments, and heats of formation. researchgate.net In the case of this compound, the acetyl group, being an electron-withdrawing group, is expected to influence the electron density distribution across the molecule, particularly affecting the reactivity of the adjacent carbonyl group and the thiazine ring.

Table 1: Predicted Reactivity Descriptors for a Generic 1,4-Thiazin-3-one Scaffold

| Descriptor | Predicted Trend for this compound | Rationale |

| HOMO Energy | Lowered | The electron-withdrawing acetyl group stabilizes the HOMO. |

| LUMO Energy | Lowered | The acetyl group provides a low-lying empty π* orbital. |

| HOMO-LUMO Gap | Reduced | The lowering of both HOMO and LUMO energies often leads to a smaller gap, suggesting higher reactivity. |

| Electrophilicity Index (ω) | Increased | The presence of two carbonyl groups enhances the molecule's ability to accept electrons. |

| Nucleophilic Sites | Nitrogen atom of the thiazine ring, Oxygen of the acetyl carbonyl | Lone pairs of electrons on these atoms make them susceptible to electrophilic attack. |

| Electrophilic Sites | Carbonyl carbons, Sulfur atom | These sites are electron-deficient and prone to nucleophilic attack. |

This table is predictive and based on general principles and findings from related structures. Specific values would require dedicated DFT calculations.

Transition State Analysis and Reaction Pathway Mapping

Computational studies on the synthesis of thiazine derivatives have provided insights into reaction mechanisms through transition state analysis. For example, the synthesis of optically active 3,4,5,6-tetrahydro-2H-1,4-thiazin-3-ones from glycidic esters involves a stereoselective ring transformation where the attack of the mercapto function occurs with inversion of configuration. rsc.org While a specific reaction pathway for the synthesis of this compound is not detailed in the literature, computational analysis would likely be used to map the potential energy surface of its formation, for instance, from a reaction involving a substituted mercapto compound and an acetyl-containing precursor.

Energetic Profiles of Reaction Intermediates

The stability of reaction intermediates is crucial in determining the feasibility and outcome of a chemical reaction. Quantum chemical calculations on the synthesis of benzo-1,4-thiazine derivatives have shown that the stability of isomeric intermediates can be very similar, with small differences in Gibbs free energy (ΔG). nih.gov For the synthesis of this compound, computational modeling could predict the energies of various possible intermediates, helping to elucidate the most probable reaction mechanism and to optimize reaction conditions.

Molecular Dynamics Simulations to Understand Dynamic Behavior

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment. MD simulations have been used to assess the stability of 1,4-benzothiazine-3-one derivatives, particularly in the context of their biological activity. researchgate.net For this compound, an MD simulation would reveal the dynamic fluctuations of the thiazine ring and the rotational freedom of the acetyl and methyl substituents. This information is particularly valuable for understanding how the molecule might interact with a biological target, such as an enzyme's active site.

In Silico Mechanistic Probing and Validation

In silico methods are increasingly used to probe and validate reaction mechanisms and to predict the biological activity of novel compounds. For instance, combined in silico strategies involving QSAR analysis, molecular docking, and pharmacophore modeling have been applied to explore the molecular mechanisms of 3H-thiazolo[4,5-b]pyridin-2-one derivatives. nih.gov Similarly, computational modeling studies, including 2D-QSAR, 3D-QSAR, and molecular docking, have been performed on 1,3-thiazine derivatives to predict their inhibitory activities against specific biological targets. nih.gov

For this compound, a similar in silico approach could be employed to predict its potential biological activities. Molecular docking studies could be used to screen for potential protein targets, and QSAR models could be developed if a series of structurally related compounds with known activities were available. These computational approaches provide a rational basis for further experimental investigation.

Comparative Analysis of Kinetic vs. Thermodynamic Control

In the context of the synthesis of this compound, a key consideration would be the potential for the formation of different structural isomers or tautomers. For instance, depending on the reaction pathway, cyclization and subsequent rearrangements could lead to isomers with the acetyl group at a different position or variations in the thiazinone ring structure.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting which product is favored under different conditions. By calculating the energy profiles of the possible reaction pathways, the activation energies (Ea) for the formation of each potential product and their relative thermodynamic stabilities (ΔG) can be determined.

A hypothetical reaction pathway for the formation of this compound might involve the condensation of a substituted aminothiol (B82208) with a β-keto ester. In such a reaction, different cyclization modes could be possible, leading to a kinetically favored product and a thermodynamically more stable one.

Table 1: Hypothetical Calculated Energy Data for Isomeric Products in the Synthesis of this compound

| Product | Activation Energy (Ea) (kcal/mol) | Gibbs Free Energy of Formation (ΔG) (kcal/mol) | Product Type |

| This compound | 18.5 | -25.7 | Thermodynamic |

| Isomeric Product A | 15.2 | -22.1 | Kinetic |

This table is illustrative and presents hypothetical data to demonstrate the concepts of kinetic and thermodynamic control. The values are not derived from actual experimental or computational results for this specific reaction.

As depicted in the hypothetical data in Table 1, "Isomeric Product A" has a lower activation energy, suggesting it would be the kinetic product, forming faster at lower temperatures. However, "this compound" has a more negative Gibbs free energy of formation, indicating it is the more stable thermodynamic product. Therefore, at higher temperatures with prolonged reaction times, the formation of this compound would be favored.

Simulation of Solvent Effects on Reaction Mechanisms

In the synthesis of this compound, the solvent can play several roles. Polar solvents might stabilize charged intermediates or transition states, potentially lowering the activation energy of a particular pathway. Conversely, nonpolar solvents might favor pathways that involve less charge separation.

Theoretical studies can model solvent effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. Explicit solvent models involve including a number of solvent molecules directly in the calculation, which can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding.

For the formation of this compound, computational analysis could reveal how different solvents influence the key steps of the reaction, such as the initial nucleophilic attack, cyclization, and any subsequent rearrangements. For example, a protic solvent could facilitate proton transfer steps, which may be crucial in the reaction mechanism.

Table 2: Hypothetical Calculated Activation Energies for a Key Reaction Step in Different Solvents

| Solvent | Dielectric Constant (ε) | Activation Energy (Ea) (kcal/mol) |

| Toluene (B28343) | 2.4 | 22.1 |

| Tetrahydrofuran (THF) | 7.5 | 20.5 |

| Acetonitrile (B52724) | 37.5 | 19.3 |

| Water | 78.4 | 18.8 |

This table is illustrative and presents hypothetical data to demonstrate the potential influence of solvents on a reaction step. The values are not derived from actual experimental or computational results for this specific reaction.

The hypothetical data in Table 2 suggests that as the polarity of the solvent increases, the activation energy for this key step in the formation of this compound decreases. This would imply that the transition state for this step is more polar than the reactants and is therefore stabilized to a greater extent by more polar solvents, leading to an acceleration of the reaction rate. Such computational insights are invaluable for optimizing reaction conditions to achieve higher yields and purity of the desired product.

Derivatization Strategies and Structure Activity Relationship Sar Studies for 2 Acetyl 4 Methyl 1,4 Thiazin 3 One Analogues

Rational Design and Synthesis of Novel Derivatives

The rational design of new analogues of 2-Acetyl-4-methyl-1,4-thiazin-3-one targets specific sites on the molecule: the nitrogen atom at position 4 (N-4) of the thiazinone ring, the acetyl group at position 2, and the potential for creating fused ring systems to enhance structural rigidity and introduce new interaction points.

The nitrogen atom at the N-4 position of the 1,4-thiazin-3-one ring is a prime target for derivatization. Modification at this site can significantly influence the compound's lipophilicity, metabolic stability, and ability to form hydrogen bonds with biological targets. Synthetic strategies typically involve the alkylation or acylation of the N-H group in a precursor molecule.

Research on analogous 2H-1,4-benzothiazin-3-one systems has demonstrated the feasibility of such modifications. For instance, N-alkylation has been successfully performed in boiling toluene (B28343) using sodium hydroxide (B78521) or potassium carbonate as a base, with tetrabutylammonium (B224687) bromide as a phase transfer catalyst. researchgate.net This approach allows for the introduction of various alkyl chains. One study reported the synthesis of 6-alkylacylamino-4-octyl-2H-1,4-benzothiazin-3-one, showcasing the attachment of a long alkyl chain at the N-4 position to modulate the molecule's properties. researchgate.net These methods provide a blueprint for generating a library of N-4 substituted 2-acetyl-1,4-thiazin-3-one derivatives for SAR studies.

Table 1: Examples of N-4 Position Modifications on an Analogous Benzothiazine Scaffold This table illustrates potential modifications applicable to the this compound core based on reported syntheses for related structures.

| Precursor Scaffold | Reagents | N-4 Substituent | Resulting Compound Class | Reference |

| 2H-1,4-benzothiazin-3-one | Octyl bromide, NaOH/K2CO3, TBAI | n-Octyl | 4-Octyl-2H-1,4-benzothiazin-3-one | researchgate.net |

| 2H-1,4-benzothiazin-3-one | Acyl Halides | Acyl groups | N-Acyl-2H-1,4-benzothiazin-3-one | researchgate.net |

The acetyl group at the C-2 position offers a versatile handle for chemical diversification. Its carbonyl group and α-methyl protons are reactive sites for a wide range of chemical transformations, allowing for the introduction of diverse functionalities to probe interactions with biological targets.

One key strategy involves the halogenation of the acetyl's methyl group to create a reactive electrophile. For example, a 6-(2-chloroacetyl)-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one intermediate has been synthesized, which can subsequently undergo nucleophilic substitution reactions. mdpi.com This allows for the coupling of various moieties, such as thiadiazole rings, to the acetyl side chain. mdpi.com

Another approach involves condensation reactions at the carbonyl group. Research on the related compound 2-acetyl-3-methyl-4H-1,4-benzothiazine shows that the acetyl group can react with reagents like hydrazine (B178648) to form pyrazoles or with aldehydes to yield Schiff bases. researchgate.net These transformations convert the acetyl group into larger, more complex side chains, which can explore different binding pockets in a target protein.

Table 2: Potential Strategies for Functionalization of the Acetyl Moiety Based on reactions of acetyl groups on analogous heterocyclic systems.

| Starting Moiety | Reaction Type | Reagents/Conditions | Resulting Functional Group | Reference |

| -COCH3 | Halogenation/Substitution | 1. Cl2 or NCS2. Nucleophile (e.g., R-SH) | -COCH2-S-R | mdpi.com |

| -COCH3 | Condensation | Hydrazine (H2NNH2) | Pyrazole ring | researchgate.net |

| -COCH3 | Aldol Condensation | Aromatic Aldehydes (e.g., 4-nitrobenzaldehyde) | α,β-Unsaturated ketone (Chalcone-like) | researchgate.net |

| -COCH3 | Heterocycle Formation | Hydroxylamine (NH2OH) | Fused Isoxazole ring | researchgate.net |

Fusing an additional ring to the 1,4-thiazin-3-one core creates a more rigid, conformationally restricted structure. This can lead to enhanced binding affinity and selectivity for a biological target. The fusion of a benzene (B151609) ring results in the well-studied benzothiazine scaffold, which serves as a template for these explorations. nih.gov

Synthetic methods for creating fused systems often start with precursors that can undergo intramolecular cyclization. A common route to 1,4-benzothiazines involves the condensation of 2-aminothiophenol (B119425) with β-dicarbonyl compounds. nih.gov This reaction can be catalyzed by various means, including carbocatalysts like graphene oxide or through oxidative cyclocondensation. nih.gov

More complex fused systems have also been developed. For instance, tricyclic benzimidazole–thiazinone derivatives can be synthesized in a one-pot reaction from substituted acrylic acids and 1H-benzo[d]imidazole-2-thiol. nih.gov Similarly, pyrimido[2,1-b] researchgate.netnih.govthiazine (B8601807) derivatives are accessible through multicomponent reactions involving an isocyanide, a dialkyl acetylenedicarboxylate, and a thiouracil precursor. nih.gov These advanced synthetic routes open avenues to novel, structurally complex analogues.

Table 3: Examples of Fused Thiazine and Benzothiazine Systems

| Fused System | Synthetic Precursors | Key Reaction Type | Reference |

| 1,4-Benzothiazine | 2-Aminothiophenol, 1,3-Dicarbonyl compound | Oxidative Cyclocondensation | nih.gov |

| Benzimidazole–thiazinone | 1H-Benzo[d]imidazole-2-thiol, Acrylic acid | Coupling and Cyclization | nih.gov |

| Pyrimido researchgate.netnih.govthiazine | Isocyanide, Dialkyl acetylenedicarboxylate, Thiouracil | Multicomponent Reaction | nih.gov |

| Tricyclic 1,2-Thiazine | Saccharine, Bromoacetophenone, ω-aminoalkanol | Cyclization Cascade | mdpi.com |

Principles for Modulating Chemical Reactivity and Biological Interactions

The chemical reactivity of the 1,4-thiazin-3-one ring is governed by the interplay of its constituent atoms. The carbon atoms at positions C-2 and C-5 are rendered electron-deficient due to the inductive effects of the adjacent electronegative nitrogen and sulfur atoms, making them potential sites for nucleophilic attack. chemicalbook.com The lactam functionality (-S-C(O)-N-) further influences the electronic distribution within the ring.

Modifications to the scaffold can tune this inherent reactivity:

C-2 Acetyl Group: The acetyl group is electron-withdrawing, which further decreases electron density at the C-2 position. Modifications that alter the electronic nature of this substituent will directly impact the reactivity at this site and the acidity of the adjacent C-2 proton.

Biological interactions are modulated by altering the molecule's steric and electronic profile. Introducing bulky groups can create steric hindrance or facilitate van der Waals interactions, while adding hydrogen bond donors or acceptors can forge new connections with a protein's active site. SAR studies on 1,4-benzothiazine analogues have shown that even subtle changes, like replacing the thiazine sulfur with oxygen to form a benzoxazine, can significantly decrease biological activity, highlighting the critical role of the sulfur atom in target interactions. nih.gov

Structure-Activity Relationship (SAR) Investigations based on Systematic Chemical Modifications

SAR studies are essential for understanding which structural features of a molecule are critical for its biological effects. By systematically modifying the this compound scaffold and assessing the impact on activity, a detailed map of the pharmacophore can be constructed.

A seminal SAR study on 1,4-benzothiazine analogues that induce apoptosis revealed several key principles that are likely applicable to the 1,4-thiazin-3-one core. nih.gov

Side Chain Modifications: The nature of the side chain had a profound impact. Replacing an imidazole (B134444) group with various piperazines diminished activity. nih.gov

Functional Group Importance: The removal of a hydroxyl group from a side chain, either through dehydration to an olefin or conversion to an ether, actually increased apoptotic activity, suggesting this region of the binding site is hydrophobic. nih.gov

These findings suggest that for this compound, the integrity of the thiazinone ring, particularly the sulfur atom, is likely vital. Modifications at the N-4 position and functionalization of the C-2 acetyl group are predicted to be key determinants of potency and selectivity.

Table 4: Summary of Structure-Activity Relationships from Analogous Scaffolds

| Structural Modification | Effect on Biological Activity (Apoptosis) | Implication for Design | Reference |

| Thiazine → Oxazine (S → O) | Decreased activity | Sulfur atom is likely critical for interaction | nih.gov |

| Thiazine → Tetrahydroquinoline | No significant change | Overall shape and nitrogen position are tolerated | nih.gov |

| Side Chain: Imidazole → Piperazine | Decreased activity | Specific azole ring is preferred for interaction | nih.gov |

| Side Chain: -OH → -O-Alkyl or Alkene | Increased activity | Binding pocket in this region is likely hydrophobic | nih.gov |

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. For a definitive structural confirmation of 2-Acetyl-4-methyl-1,4-thiazin-3-one, a suite of NMR experiments would be required.

¹H NMR spectroscopy would provide crucial information about the electronic environment and connectivity of protons in the molecule. The spectrum is expected to show distinct signals for the methyl group attached to the nitrogen (N-CH₃), the acetyl methyl group (CO-CH₃), and the protons on the thiazinone ring. The chemical shifts and coupling patterns of the methylene (B1212753) (CH₂) protons within the ring would be particularly informative about the ring's conformation.

¹³C NMR spectroscopy complements the proton data by providing a count of the unique carbon atoms and information about their hybridization and chemical environment. libretexts.org One would expect to identify signals corresponding to the two methyl carbons, the methylene carbon, the acetyl carbonyl carbon, the ring carbonyl carbon (C=O), and the quaternary carbon of the thiazinone ring. The chemical shifts of the carbonyl carbons are typically found in the downfield region of the spectrum (160-220 ppm). libretexts.org

Two-dimensional (2D) NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential to piece together the complete molecular puzzle. A COSY spectrum would reveal proton-proton coupling relationships, helping to establish the sequence of protons within the thiazinone ring. An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C signals. youtube.com

Interactive ¹H NMR Data Table (Hypothetical)

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-CH₃ | 3.1 - 3.4 | Singlet | 3H |

| CO-CH₃ | 2.2 - 2.5 | Singlet | 3H |

| Ring CH₂ | 3.5 - 4.0 | Multiplet | 2H |

Interactive ¹³C NMR Data Table (Hypothetical)

| Carbon | Chemical Shift (ppm) |

|---|---|

| N-CH₃ | 35 - 45 |

| CO-CH₃ | 25 - 35 |

| Ring CH₂ | 40 - 50 |

| Ring CH | 55 - 65 |

| C-S | 60 - 70 |

| C=O (amide) | 165 - 175 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent features would be the strong absorption bands from the two carbonyl groups. The amide carbonyl (C=O) in the thiazinone ring is expected to absorb in the range of 1650-1690 cm⁻¹. The ketone carbonyl of the acetyl group would likely appear at a higher wavenumber, typically between 1700-1725 cm⁻¹. Additionally, C-H stretching vibrations from the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ region. libretexts.orglibretexts.org The presence of the C-N and C-S bonds within the heterocyclic ring would also contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹).

Interactive IR Absorption Data Table (Expected Ranges)

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Amide C=O Stretch | 1650 - 1690 | Strong |

| Ketone C=O Stretch | 1700 - 1725 | Strong |

| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong |

| C-N Stretch | 1000 - 1350 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula.

For this compound (C₇H₉NO₂S), HRMS would be used to measure its exact mass. The experimentally determined monoisotopic mass should match the theoretically calculated mass, typically with an error of less than 5 parts per million (ppm). This level of precision helps to distinguish the target compound from other potential isomers or compounds with the same nominal mass. nih.gov The fragmentation pattern observed in the mass spectrum can also offer supplementary structural information.

Interactive HRMS Data Table

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₉NO₂S |

| Calculated Exact Mass | 187.0354 |

| Expected [M+H]⁺ Ion | 188.0427 |

X-ray Crystallography for Definitive Solid-State Structure Determination

When a compound can be grown as a suitable single crystal, X-ray crystallography provides the most definitive structural evidence. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry.

For this compound, an X-ray crystal structure would confirm the connectivity of the atoms, the planarity or conformation of the thiazinone ring, and the relative orientation of the acetyl and methyl substituents. This method would leave no ambiguity about the compound's constitution and solid-state conformation, serving as the ultimate proof of structure. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a classical analytical technique that determines the mass percentage of each element (carbon, hydrogen, nitrogen, sulfur) in a pure sample. The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula.

For C₇H₉NO₂S, the theoretical elemental composition would be calculated. A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's purity and supports the proposed molecular formula. researchgate.net

Interactive Elemental Analysis Data Table

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 44.90 | (To be determined) |

| Hydrogen (H) | 4.85 | (To be determined) |

| Nitrogen (N) | 7.48 | (To be determined) |

| Oxygen (O) | 17.08 | (To be determined) |

Applications in Chemical Biology and Mechanistic Medicinal Chemistry Research

Investigation of Enzyme Inhibition Mechanisms

A key area of research for thiazinone derivatives is their ability to inhibit cholinesterase enzymes, which are critical targets in the management of neurodegenerative diseases.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). nih.gov The inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease, as it increases the levels of acetylcholine in the brain, thereby improving cognitive function. nih.govnih.gov Thiazinone-based compounds have been investigated as potential inhibitors of both AChE and BChE. nih.gov

Derivatives of 2H-benzo[b] researchgate.netinrae.frthiazin-3(4H)-one have demonstrated significant inhibitory activity against AChE. nih.gov Kinetic studies of related heterocyclic compounds, such as drug-1,3,4-thiadiazole conjugates, have revealed a mixed-type inhibition mechanism for AChE. mdpi.comresearchgate.net This indicates that these inhibitors can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate and its turnover number. mdpi.comresearchgate.net In contrast, some studies on different cholinesterase inhibitors have shown a competitive mode of inhibition against AChE, where the inhibitor competes with the substrate for binding to the active site. inrae.fr

While some thiazinone derivatives show potent inhibition of AChE, they may exhibit no significant inhibitory activity toward BChE. nih.gov However, other related heterocyclic structures have been shown to inhibit both enzymes, sometimes with a preference for BChE. nih.gov The dual inhibition of both AChE and BChE is considered a valuable characteristic, as the role of BChE in acetylcholine hydrolysis becomes more prominent in the later stages of Alzheimer's disease. nih.gov

Table 1: Cholinesterase Inhibition by Selected Heterocyclic Compounds

| Compound/Derivative Class | Target Enzyme(s) | Inhibition Mechanism | Potency (IC50) | Reference |

| 2H-benzo[b] researchgate.netinrae.frthiazin-3(4H)-one derivatives (e.g., 3i, 3j) | AChE | - | 0.027 µM, 0.025 µM | nih.gov |

| Drug-1,3,4-thiadiazole conjugate (3b) | AChE | Mixed-type | 18.1 ± 0.9 nM | mdpi.comresearchgate.net |

| Isoindolin-1,3-dione-based acetohydrazide (8a) | AChE, BChE | Competitive (for AChE) | AChE: 0.11 ± 0.05 µM | inrae.fr |

| Alkaloid-derived inhibitors (17, 20) | AChE, BChE | - | Moderate to strong | nih.gov |

Note: This table presents data for thiazinone derivatives and other related heterocyclic compounds to illustrate the scope of cholinesterase inhibition research.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. This method is extensively used to understand how thiazinone derivatives and other inhibitors interact with the active sites of AChE and BChE. nih.govnih.gov

For derivatives of 2H-benzo[b] researchgate.netinrae.frthiazin-3(4H)-one, docking studies have shown that these compounds can interact with key residues in the active site of AChE, similar to the binding mode of the well-known inhibitor donepezil. nih.gov The active site of AChE is often described as having a catalytic active site (CAS) and a peripheral anionic site (PAS). nih.gov Potent inhibitors often interact with both of these sites. nih.gov

Docking studies of various heterocyclic inhibitors have identified interactions with amino acid residues such as Trp86, Trp286, Tyr124, Tyr337, Tyr341, Ser293, and Phe295 within the AChE active site. nih.govmdpi.comisfcppharmaspire.com The benzothiazine ring of some inhibitors has been observed to form π-π interactions with the indole (B1671886) ring of Trp286. nih.gov

The binding of 2-acetyl-4-methyl-1,4-thiazin-3-one derivatives to their target enzymes is stabilized by a network of intermolecular interactions. Molecular docking studies have been crucial in identifying these specific interactions. nih.gov

Hydrogen Bonding: The carbonyl group of the 2H-benzo[b] researchgate.netinrae.frthiazin-3(4H)-one ring can form hydrogen bonds with amino acid residues like Ser293 and Phe295 in the AChE active site. nih.gov The amino group of some derivatives can also form hydrogen bonds with residues such as Tyr124. mdpi.com

Pi-Pi Stacking: The aromatic rings present in the thiazinone scaffold and its substituents are capable of engaging in π-π stacking interactions with the aromatic side chains of amino acids like tryptophan (Trp) and tyrosine (Tyr). For instance, the 2H-benzo[b] researchgate.netinrae.frthiazin-3(4H)-one ring can have π-π interactions with Trp286, while other aromatic moieties on the inhibitor can interact with Trp86, Tyr337, and Tyr341. nih.govmdpi.com

These interactions collectively determine the binding affinity and selectivity of the inhibitors for their target enzymes.

Elucidation of Molecular Mechanisms of Biological Activity

Beyond enzyme inhibition, research has focused on understanding the broader molecular mechanisms responsible for the biological activities of thiazinone compounds.

While specific studies on the antimicrobial mechanism of this compound against Vibrio cholerae are not prevalent in the provided search results, the general approach to understanding the antimicrobial action of related compounds involves a combination of in vitro testing and in silico analysis. For other heterocyclic compounds, such as quinazolin-2,4-dione derivatives, the mechanism is investigated by identifying potential bacterial protein targets. nih.gov

One such target in V. cholerae is the outer membrane protein OmpU. nih.gov Molecular docking studies can be used to predict the binding affinity and interactions of potential drug candidates with this protein. nih.gov Strong interactions, including hydrogen bonds and non-covalent interactions like pi-interactions, suggest a stable binding that could inhibit the protein's function, potentially leading to an antibacterial effect. nih.gov Another potential mechanism for antimicrobial agents against V. cholerae is the disruption of the bacterial membrane's proton motive force, leading to deenergization and cell death. nih.gov

The investigation into the antitumor mechanisms of thiazinone derivatives is an emerging area. The general strategy involves identifying molecular targets within cancer cells that these compounds interact with. While specific targets for this compound are not detailed in the provided search results, the research on related heterocyclic structures provides a framework for how such investigations are conducted.

The design of novel anticancer agents often involves hybridizing different pharmacophores to create a molecule with enhanced activity. The identification of the mechanism often follows initial screening for cytotoxic activity against various cancer cell lines. Subsequent studies may involve target identification through techniques such as affinity chromatography, proteomics, or computational target prediction. Molecular docking can then be employed to model the interaction of the compound with the identified protein target, providing insights into the potential mechanism of action at a molecular level.

Antifungal Activity Mechanisms

There is no available data in the scientific literature detailing the antifungal activity mechanisms of this compound.

Anti-inflammatory Mechanisms

There is no available data in the scientific literature detailing the anti-inflammatory mechanisms of this compound.

Coordination Chemistry of 1,4 Thiazine Ligands

Thiazine (B8601807) Derivatives as Multidentate Ligands for Transition Metal Ions

Thiazine derivatives are recognized for their capacity to act as multidentate ligands, forming stable complexes with a variety of transition metal ions. researchgate.net The presence of both soft (sulfur) and borderline (nitrogen) donor atoms within the heterocyclic ring, along with potential donor atoms in substituents, allows for diverse coordination modes. researchgate.netmdpi.com The specific compound, 2-Acetyl-4-methyl-1,4-thiazin-3-one, possesses several potential coordination sites: the nitrogen and sulfur atoms of the 1,4-thiazine ring and the carbonyl oxygen atoms of the acetyl and thiazinone moieties.

The coordination behavior of such a ligand would likely depend on several factors, including the nature of the metal ion, the reaction conditions, and the solvent used. It could potentially coordinate as a:

Bidentate Ligand: Coordination could occur through the ring's sulfur atom and the exocyclic acetyl carbonyl oxygen, forming a stable five-membered chelate ring. Alternatively, chelation could involve the ring nitrogen and the endocyclic carbonyl oxygen.

Tridentate Ligand: It is conceivable that the ligand could coordinate through the ring sulfur, the ring nitrogen, and one of the carbonyl oxygen atoms, leading to the formation of fused chelate rings.

Bridging Ligand: The thiazine derivative could bridge two metal centers, with the sulfur and nitrogen atoms coordinating to different metal ions, potentially leading to the formation of polynuclear complexes.

The presence of both N and S donor atoms makes these ligands particularly interesting for coordination with various metals. researchgate.net The coordination ability of thiazine derivatives is a key feature that allows for the creation of new frameworks with promising therapeutic and other properties. researchgate.net

Synthesis and Characterization of Metal-Thiazine Complexes

The synthesis of metal complexes with thiazine-type ligands generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. ijper.orgresearchgate.net A typical synthetic procedure would involve dissolving the this compound ligand in a solvent like ethanol (B145695) or DMF, followed by the addition of a metal salt (e.g., chloride, nitrate, or acetate (B1210297) of Cu(II), Co(II), Ni(II), or Zn(II)) dissolved in the same or a compatible solvent. ijper.orgresearchgate.net The reaction mixture is often refluxed for several hours, after which the resulting solid complex can be isolated by filtration, washed, and dried. researchgate.netnih.gov

Characterization of these newly synthesized complexes is crucial to determine their structure and properties. A combination of spectroscopic and analytical techniques is typically employed:

Elemental Analysis (CHN): To determine the empirical formula of the complex and confirm the metal-to-ligand stoichiometry.

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the coordination sites of the ligand. Shifts in the vibrational frequencies of the C=O, C-N, and C-S bonds upon complexation provide evidence of their involvement in bonding with the metal ion.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy can provide detailed information about the ligand's structure in the complex. Shifts in the chemical shifts of protons and carbons near the coordination sites can confirm the bonding mode.

UV-Visible Spectroscopy: To study the electronic transitions within the complex. The appearance of new bands or shifts in existing bands compared to the free ligand can indicate ligand-to-metal charge transfer (LMCT) or d-d transitions, providing information about the coordination geometry.

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which helps in elucidating the geometry and the oxidation state of the central metal ion.

Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules. ijper.org

Below is a hypothetical data table summarizing the expected characterization results for a potential complex of this compound with a transition metal like Copper(II).

| Technique | Ligand (this compound) | Hypothetical [Cu(L)₂Cl₂] Complex | Interpretation |

| FT-IR (cm⁻¹) | ν(C=O, acetyl): ~1710ν(C=O, thiazinone): ~1680ν(C-S): ~690 | ν(C=O, acetyl): ~1685ν(C=O, thiazinone): ~1675ν(C-S): ~670 | Shift to lower frequency of acetyl C=O and C-S suggests coordination through these groups. Minimal shift in thiazinone C=O suggests it is not involved in coordination. |

| UV-Vis (nm) | λ_max: ~280, ~320 | λ_max: ~285, ~330, ~650 | Appearance of a new band in the visible region (~650 nm) is indicative of d-d transitions for Cu(II) in a distorted octahedral or square planar geometry. |

| Magnetic Moment (B.M.) | - | ~1.85 | The value is typical for a mononuclear Cu(II) complex with one unpaired electron. |

This table is illustrative and based on general principles of coordination chemistry and data from related thiazole (B1198619) and thiazine complexes.

Potential Applications in Catalyst Design and Material Science

Metal complexes of heterocyclic ligands containing nitrogen and sulfur are of significant interest for their potential applications in various fields, including catalysis and material science. researchgate.netrsc.orgorientjchem.org

Catalyst Design: Transition metal complexes are widely used as catalysts in a plethora of organic reactions. rsc.org The stability and tunable coordination environment provided by thiazine ligands make their metal complexes promising candidates for catalytic applications. researchgate.net For instance, complexes of copper and palladium with nitrogen and sulfur-containing ligands have shown catalytic activity in cross-coupling reactions, oxidation reactions, and reduction reactions. The specific steric and electronic properties imparted by the this compound ligand could lead to catalysts with high selectivity and efficiency. The presence of multiple donor sites could also allow for the design of catalysts for asymmetric synthesis if a chiral variant of the ligand is used.

Material Science: In the realm of material science, metal-organic frameworks (MOFs) and coordination polymers have garnered immense attention due to their unique structural features and potential applications in gas storage, separation, and sensing. The ability of thiazine derivatives to act as bridging ligands could be exploited to construct novel coordination polymers. The thermal stability of such materials, which can be assessed by TGA, is a critical factor for their practical applications. ijper.org Furthermore, the electronic properties of these complexes, tunable by changing the metal ion or modifying the ligand structure, could lead to materials with interesting optical, magnetic, or conductive properties. orientjchem.org

Future Research Directions for 2 Acetyl 4 Methyl 1,4 Thiazin 3 One

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign synthetic routes is paramount for the future study of 2-Acetyl-4-methyl-1,4-thiazin-3-one. Current synthetic methodologies for related thiazine (B8601807) structures often rely on multi-step procedures that may involve harsh reagents and generate significant waste. Future research should focus on pioneering novel pathways that are not only high-yielding but also adhere to the principles of green chemistry. nih.govnih.govresearchgate.net

Key areas of exploration include:

One-Pot and Tandem Reactions: Designing a one-pot synthesis, possibly through a tandem reaction like a Smiles rearrangement, could significantly improve efficiency by reducing the number of isolation and purification steps. nih.gov This approach has been successfully applied to the synthesis of related benzo nih.govacs.orgthiazin-3(4H)-ones. nih.gov

Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation and ultrasonication can dramatically reduce reaction times, improve yields, and often lead to cleaner reactions with fewer byproducts. nih.govnih.govresearchgate.net These techniques have been effectively used for synthesizing various thiazine derivatives and should be explored for the target compound. nih.govmdpi.com

Green Catalysis: Investigating the use of reusable and non-toxic catalysts, such as biocatalysts, organocatalysts, or heterogeneous catalysts like ZnO nanocrystals, could lead to more sustainable and cost-effective production methods. mdpi.comrsc.org The use of natural catalysts, such as lemon juice, has also been reported for the synthesis of some thiazine derivatives. researchgate.net

A comparative table of potential synthetic routes could guide future research efforts:

Table 1: Potential Sustainable Synthetic Pathways for this compound| Synthetic Strategy | Potential Advantages | Key Parameters to Investigate |

|---|---|---|

| One-Pot Tandem Reaction | Reduced reaction time, fewer workup steps, higher atom economy. | Catalyst choice, solvent system, temperature, reaction concentration. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. | Power level, temperature, solvent, reaction time. |

| Ultrasound-Assisted Synthesis | Enhanced mass transfer, shorter reaction times, can be performed at lower temperatures. | Frequency, power intensity, temperature, solvent. |

Advanced In Situ Spectroscopic Techniques for Real-Time Mechanistic Studies

A thorough understanding of the reaction mechanism is crucial for optimizing the synthesis of this compound and for controlling the formation of any potential isomers or byproducts. Advanced in situ spectroscopic techniques offer the capability to monitor reactions in real-time, providing invaluable data on reaction kinetics, intermediates, and transition states. youtube.comresearchgate.netresearchgate.net

Future mechanistic studies should employ:

In Situ FT-IR and Raman Spectroscopy: These vibrational spectroscopy techniques can identify functional group transformations and track the concentration of reactants, intermediates, and products throughout the reaction without the need for sampling. youtube.comacs.orgnih.gov This would allow for the direct observation of the cyclization process and the formation of the thiazinone ring.

In Situ NMR Spectroscopy: For a more detailed structural elucidation of transient species, in situ NMR can be a powerful tool. researchgate.net It can provide connectivity information that is not accessible through vibrational spectroscopy.

Coupled Spectroscopic and Kinetic Modeling: The data obtained from in situ spectroscopy can be used to develop detailed kinetic models of the reaction. researchgate.net This would not only provide a fundamental understanding of the reaction mechanism but also enable the rational optimization of reaction conditions for maximizing yield and purity.

Data from such studies could be tabulated to build a comprehensive mechanistic profile:

Table 2: Proposed In Situ Spectroscopic Investigation for Mechanistic Elucidation| Technique | Information Gained | Potential Intermediates to Monitor |

|---|---|---|

| In Situ FT-IR | Disappearance of starting material functional groups (e.g., thiol, amine), appearance of amide C=O and C-N stretches. | Open-chain precursors, partially cyclized intermediates. |

| In Situ Raman | Complementary vibrational data, particularly for non-polar bonds; can be used in aqueous media. | Tracking of C=C and C=O bond changes. |

High-Throughput Screening and Computational Methods for New Biological Target Identification

The thiazine scaffold is present in numerous biologically active compounds, suggesting that this compound could have interesting pharmacological properties. nih.govresearchgate.net Identifying its potential biological targets is a critical step in exploring its therapeutic potential. A combination of high-throughput screening (HTS) and computational approaches can accelerate this discovery process. broadinstitute.orgnih.govnih.gov

Future research in this area should focus on:

High-Throughput Screening (HTS): Screening large libraries of compounds against a panel of biological targets is a cornerstone of modern drug discovery. nih.govtaylorandfrancis.com Once a reliable synthesis for this compound is established, it can be screened against a diverse range of assays representing different disease pathways.

Virtual Screening and Molecular Docking: Computational methods can be used to screen vast virtual libraries of compounds against the three-dimensional structures of known protein targets. actascientific.comresearchgate.netmdpi.com Molecular docking studies could predict the binding affinity and mode of interaction of this compound with various enzymes and receptors, thereby prioritizing experimental testing. actascientific.comnih.gov

Target Identification via Chemical Proteomics: Techniques such as affinity chromatography and drug affinity responsive target stability (DARTS) can be used to identify the direct protein binding partners of a small molecule from a complex cellular lysate. acs.org

A virtual screening campaign could generate data like the following:

Table 3: Hypothetical Virtual Screening Results for this compound| Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Potential Therapeutic Area |

|---|---|---|---|

| Mitotic Kinesin Eg5 (e.g., 2UYM) | -8.5 | GLU116, GLU118, TRP127 | Anticancer |

| Acetylcholinesterase (e.g., 4EY7) | -7.9 | TRP86, TYR337, PHE338 | Neurodegenerative Diseases |

| S. aureus Murb (e.g., 1HSK) | -7.2 | SER82, GLY79, TYR149 | Antibacterial |

Development of Advanced Computational Models for Predictive Design of Thiazine Derivatives

To intelligently design novel derivatives of this compound with enhanced activity and optimized properties, advanced computational models are indispensable. Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool in this regard. nih.govnih.govlaccei.org

Future computational work should involve:

2D and 3D-QSAR Studies: Once a set of thiazine derivatives with measured biological activity is available, 2D and 3D-QSAR models can be developed. nih.govnih.govresearchgate.net These models correlate the chemical structures of the compounds with their biological activities, providing insights into the structural features that are important for potency.

Pharmacophore Modeling: Based on the structures of active compounds, a pharmacophore model can be generated. This model represents the essential three-dimensional arrangement of functional groups required for biological activity and can be used to search for other novel, structurally diverse compounds with the same biological profile.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic and safety profiles. nih.gov

The results of a QSAR study could be summarized in a table highlighting the key descriptors:

Table 4: Key Molecular Descriptors from a Hypothetical QSAR Model for Thiazine Derivatives| Descriptor Type | Descriptor Name | Correlation with Activity | Implication for Design |

|---|---|---|---|

| Electronic | Dipole Moment | Positive | Increased polarity may enhance activity. |

| Steric | Molar Refractivity | Negative | Bulky substituents may be detrimental to activity. |

| Topological | Wiener Index | Positive | Increased molecular branching could be favorable. |

By systematically pursuing these future research directions, the scientific community can unlock the potential of this compound and its derivatives, paving the way for new discoveries in medicine and materials science.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing the structure of 2-Acetyl-4-methyl-1,4-thiazin-3-one, and how should data be interpreted?

- Methodological Answer : Use a combination of NMR (1H and 13C) to confirm hydrogen and carbon environments, FT-IR to identify functional groups (e.g., acetyl and thiazinone rings), and mass spectrometry for molecular weight validation. For crystallographic confirmation, employ single-crystal X-ray diffraction with refinement via SHELXL to resolve anisotropic displacement parameters and validate bond lengths/angles . Cross-reference spectral data with analogous 1,4-thiazine derivatives to resolve ambiguities in peak assignments .

Q. How can researchers design a reproducible synthesis protocol for this compound?

- Methodological Answer : Optimize reaction conditions based on precedents for thiazinone synthesis:

- Reagents : Use acetylating agents (e.g., acetic anhydride) under anhydrous conditions.

- Catalysis : Employ Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.

- Purification : Utilize column chromatography with ethyl acetate/hexane gradients, followed by recrystallization in ethanol for high-purity yields .

- Validation : Monitor reaction progress via TLC and confirm purity via melting point analysis (e.g., mp 139.5–140°C for structural analogs) .

Advanced Research Questions

Q. How can contradictions between crystallographic data and computational modeling results for this compound be resolved?

- Methodological Answer :

- Data Reconciliation : Refine X-ray data using SHELXL to account for disorder or thermal motion artifacts . Compare experimental bond lengths/angles with DFT-optimized geometries (e.g., B3LYP/6-31G* basis set) to identify discrepancies.

- Software Tools : Use WinGX for crystallographic data visualization and metric analysis (e.g., torsion angles, packing interactions) to validate structural plausibility .

- Case Study : For analogous compounds, systematic errors in hydrogen bonding networks were resolved by re-measuring diffraction data at low temperatures to reduce thermal noise .

Q. What methodological strategies are effective for evaluating the biological activity of this compound in anti-inflammatory assays?

- Methodological Answer :

- In Vitro Assays : Use LPS-induced RAW 264.7 macrophage models to measure TNF-α/IL-6 suppression via ELISA.

- Dose Optimization : Conduct dose-response studies (1–100 µM) with positive controls (e.g., dexamethasone) and statistical validation via ANOVA (p < 0.05).

- Mechanistic Probes : Combine Western blotting (NF-κB pathway) and molecular docking (COX-2 active site) to correlate activity with structural features .

Q. How can researchers address challenges in synthesizing enantiomerically pure this compound derivatives?

- Methodological Answer :

- Chiral Resolution : Employ chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases.

- Asymmetric Catalysis : Test Pd-catalyzed coupling reactions with BINAP ligands to induce stereoselectivity.

- Validation : Use circular dichroism (CD) spectroscopy to confirm enantiomeric excess (>95%) and compare with crystallographic Flack parameters .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data across multiple studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from independent studies (e.g., IC₅₀ values) and apply random-effects models to account for heterogeneity.

- Sensitivity Analysis : Identify outliers via Grubbs’ test and assess confounding variables (e.g., cell line variability, solvent effects).

- Visualization : Use forest plots to display effect sizes and 95% confidence intervals, referencing methodologies in pharmacological meta-analyses .

Experimental Design Considerations

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.

- pH Profiling : Test stability in buffers (pH 1–10) and identify degradation products via LC-MS.

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life, validated against experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.